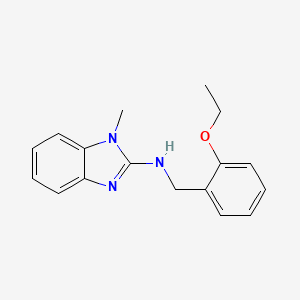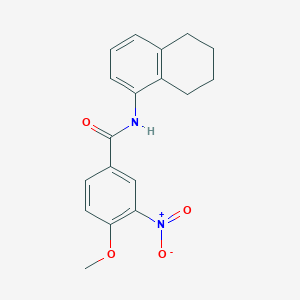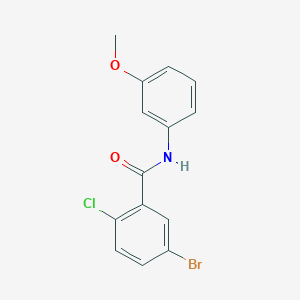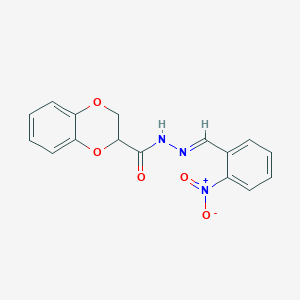![molecular formula C16H15ClN2O2S B5804380 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5804380.png)
2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide, also known as CMCA, is a potent compound that has been extensively studied for its potential use in scientific research. CMCA is a synthetic compound that has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide is not fully understood. However, it has been suggested that 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide may exert its biological effects by modulating various signaling pathways in cells. For example, 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses. 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide in lab experiments is its potency. 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide has been shown to have potent biological activity at relatively low concentrations, which makes it an attractive compound for use in various assays. However, one of the limitations of using 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide is its solubility. 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide. One potential direction is to investigate its effects on different types of cancer cells and animal models. Another potential direction is to investigate its effects on different signaling pathways in cells. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide in vivo, which could provide valuable information for the development of potential therapeutic agents based on this compound.
Conclusion
In conclusion, 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide is a potent compound that has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide, which could provide valuable information for the development of potential therapeutic agents based on this compound.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide involves the reaction of 4-chloroaniline and 3-methoxybenzoyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting product is then treated with acetic anhydride and sodium acetate to form 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide has been used in various in vitro and in vivo studies to investigate its effects on different cell types and animal models.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-21-14-4-2-3-13(10-14)18-16(22)19-15(20)9-11-5-7-12(17)8-6-11/h2-8,10H,9H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIGCXLRAWKJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)carbamothioyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)

![N-allyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5804315.png)
![4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5804316.png)
![N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5804330.png)


![2-(4-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804343.png)


![6-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5804361.png)
![2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5804368.png)

